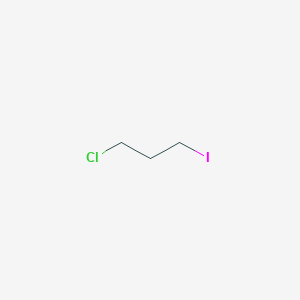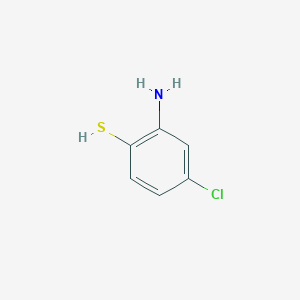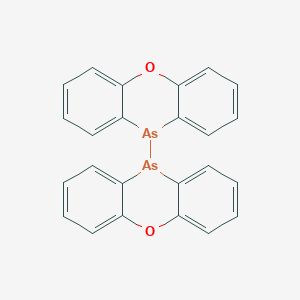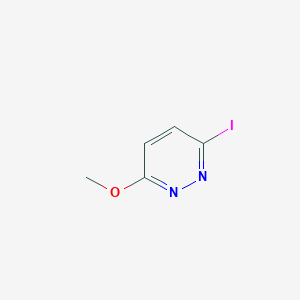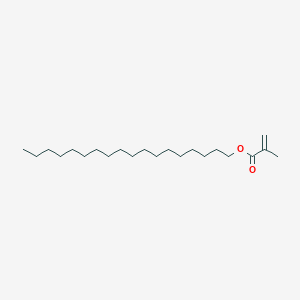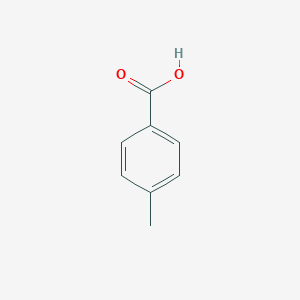
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Overview
Description
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C13H19F3N4 and its molecular weight is 288.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Studies
The compound has been studied for its molecular structure, showcasing the molecular conformation and intermolecular interactions. One study explored the molecular structure of a similar compound, highlighting the chair conformation of the piperazine ring and the dihedral angles formed between the pyrimidine ring and other molecular groups. These structural insights are essential for understanding the compound's chemical behavior and potential applications in various fields of research (Anthal et al., 2018).
Antimalarial Research
The compound's analogues have been studied for their antimalarial properties. For instance, JPC-3210, a related compound, was selected as a lead compound due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines. The compound's in vitro cytotoxicity in mammalian cell lines, plasma elimination half-life, and in vivo efficacy against murine malaria were also evaluated, demonstrating its potential in the treatment and prevention of malaria (Chavchich et al., 2016).
Antibacterial and Anthelmintic Activity
The compound and its derivatives have been synthesized and characterized, with some studies evaluating their in vitro antibacterial and anthelmintic activity. For example, a synthesized derivative exhibited poor antibacterial but moderate anthelmintic activity, highlighting its potential application in treating specific parasitic infections (Sanjeevarayappa et al., 2015).
Histamine H4 Receptor Antagonist Studies
The compound's analogues have been synthesized as ligands for the histamine H4 receptor (H4R), showing potential therapeutic applications. These studies involved optimizing the potency, modifying the core pyrimidine moiety, and evaluating the compound's anti-inflammatory and antinociceptive activities in various animal models. This research indicates the compound's potential in developing new treatments for inflammation and pain (Altenbach et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-tert-butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKWEXSUCTYYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593377 | |
| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219599-99-2 | |
| Record name | 2-tert-Butyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


